2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride typically involves the hydrogenation of quinaldine, followed by subsequent reactions to introduce the hydroxyl group at the 8th position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and hydroxyl positions.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can be compared with other similar compounds, such as:
8-Methyl-1,2,3,4-tetrahydroquinoline: Used in template-directed meta-C-H activation.
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol hydrochloride: Another derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-4,7,11-12H,5-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJOGGCZHGESJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610039 |
Source
|
Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81485-78-1 |
Source
|
Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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